molecular formula C13H12ClNO B13553268 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13553268
M. Wt: 233.69 g/mol
InChI Key: ZZMKZGZIVVPSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a chemical compound that belongs to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro[33]heptane core with a 3-chlorophenyl group and a carbonitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps. One common method starts with the preparation of the spiro[3.3]heptane core, which can be achieved through cyclization reactions. For instance, a cyclization reaction under basic conditions with p-toluenesulfonamide can yield the N-tosylated spiro compound, which is then deprotected to obtain the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A similar spiro compound with different functional groups.

    Spiro[3.3]heptane: The parent compound without additional functional groups.

    6-Phenyl-2-oxaspiro[3.3]heptane: A structurally related compound with a phenyl group instead of a chlorophenyl group.

Uniqueness

6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the 3-chlorophenyl group and the carbonitrile group, which impart distinct chemical properties and potential applications. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-2-10(4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2

InChI Key

ZZMKZGZIVVPSRO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=CC(=CC=C3)Cl)COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.